4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Lipophilicity Drug-like properties LogP

4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS 400786-17-6) is a synthetic ureido-substituted benzoic acid derivative with the molecular formula C₁₃H₁₈N₂O₅ and a molecular weight of 282.29 g/mol. The compound is a member of the 2-ureidobenzoic acid class, characterized by a carboxylic acid moiety and two methoxy groups at the 4- and 5-positions on the phenyl ring, with an N-isopropylcarbamoyl substituent at the 2-position.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
CAS No. 400786-17-6
Cat. No. B1518871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid
CAS400786-17-6
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
InChIInChI=1S/C13H18N2O5/c1-7(2)14-13(18)15-9-6-11(20-4)10(19-3)5-8(9)12(16)17/h5-7H,1-4H3,(H,16,17)(H2,14,15,18)
InChIKeyBLIJVBSFGOHYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS 400786-17-6) – A Specialized Ureido Benzoic Acid Research Compound


4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS 400786-17-6) is a synthetic ureido-substituted benzoic acid derivative with the molecular formula C₁₃H₁₈N₂O₅ and a molecular weight of 282.29 g/mol . The compound is a member of the 2-ureidobenzoic acid class, characterized by a carboxylic acid moiety and two methoxy groups at the 4- and 5-positions on the phenyl ring, with an N-isopropylcarbamoyl substituent at the 2-position. It is currently supplied as a research chemical with a typical purity specification of ≥95% [1].

Why Isopropyl Substitution Matters: Differentiating 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid from Analogs


Within the 2-ureidobenzoic acid scaffold, the N-substituent is a critical modulator of physicochemical properties and, consequently, of in vitro and in vivo behavior. Simple substitution with a smaller alkyl group or a hydrogen atom, as seen in close analogs like 4,5-dimethoxy-2-ureidobenzoic acid (CAS 859912-32-6) or the primary amine precursor 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), results in a marked decrease in calculated lipophilicity [1]. The isopropyl group in the target compound introduces a sterically demanding, branched hydrophobic moiety that is not mimicked by linear or unsubstituted ureas and cannot be assumed equivalent in binding or formulation studies. The quantitative evidence below demonstrates that this structural increment translates into a logP shift of over one log unit relative to the unsubstituted urea, a difference sufficient to alter membrane permeability and target engagement across pharmacological assays.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS 400786-17-6)


LogP Comparison: Isopropyl Urea vs. Unsubstituted Urea

The introduction of the isopropyl group on the urea nitrogen dramatically increases lipophilicity. The calculated logP for 4,5-dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is 2.32 [1]. In contrast, the logP for the des-isopropyl analog, 4,5-dimethoxy-2-ureidobenzoic acid, is reported as 0.8926 . This represents a 1.43 log unit increase, signifying a >10-fold higher predicted partition coefficient and enhanced membrane permeability potential for the target compound.

Lipophilicity Drug-like properties LogP

LogP Comparison: Isopropyl Urea vs. Primary Amine Precursor

Compared to its synthetic precursor 2-amino-4,5-dimethoxybenzoic acid, the target compound is significantly more lipophilic. The acid has a reported XlogP of approximately 1.30 , whereas the isopropyl urea derivative has a logP of 2.32 [1]. The difference of +1.02 log units indicates that the conversion of the amine to an isopropyl urea substantially reduces polarity.

Lipophilicity Structural analog Lead optimization

Commercial Availability and Purity Benchmarking

For research procurement, compound purity is a critical selection criterion. 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is catalogued by multiple suppliers with a consistent minimum purity specification of 95% . In comparison, its unsubstituted analog, 4,5-dimethoxy-2-ureidobenzoic acid, is often listed without a comparable standardized purity guarantee from major vendors, introducing ambiguity in quality expectations upon purchase .

Purity Procurement Quality control

High-Value Application Scenarios for 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS 400786-17-6) Based on Differentiated Evidence


Medicinal Chemistry: Probing the Impact of Hydrophobicity on SAR for Urea-Based Inhibitors

In a structure-activity relationship (SAR) campaign targeting an intracellular enzyme, a research team can use this compound's superior calculated logP (2.32) to investigate how increased lipophilicity affects target engagement. The +1.43 logP difference over the des-isopropyl urea analog provides a distinct physicochemical probe to correlate cellular potency with membrane permeability, without altering the core pharmacophore [1]. The commercial availability at ≥95% purity ensures that observed biological effects are not confounded by impurities .

Chemical Biology: A Tool for Model Membrane Permeability Studies

The compound serves as an ideal test solute for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies due to its intermediate lipophilicity. Its logP of 2.32 positions it near the center of the drug-like property space, allowing it to act as a reference compound when calibrating correlations between experimental permeability and calculated logP for a series of 2-ureidobenzoic acid analogs [1]. This provides a benchmark for new compound evaluation.

Process Chemistry: Use as a Lipophilic Reference Standard for Crystallization and Formulation Optimization

For process scientists developing scalable syntheses of ureido-benzoic acid therapeutic candidates, this specific isopropyl derivative offers a well-characterized, reliably procured standard. Its defined purity and established logP profile allow comprehensive solid-state characterization. Comparative solubility and stability studies can be designed using this compound as a reference [1], providing a critical procurement advantage for teams seeking to validate their internal samples against a commercially available, standardized batch.

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